molecular formula C16H16BrF3N2O3 B11570670 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11570670
M. Wt: 421.21 g/mol
InChI Key: HCDHTGFAQXSQOM-UHFFFAOYSA-N
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Description

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the scale of production and the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Indole derivatives often interact with multiple receptors and enzymes, leading to a variety of biological effects . The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoroacetyl group and the methoxypropyl side chain may impart unique properties that make it suitable for specific applications.

Properties

Molecular Formula

C16H16BrF3N2O3

Molecular Weight

421.21 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C16H16BrF3N2O3/c1-25-6-2-5-21-14(23)9-22-8-12(15(24)16(18,19)20)11-7-10(17)3-4-13(11)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,21,23)

InChI Key

HCDHTGFAQXSQOM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F

Origin of Product

United States

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